molecular formula C8H9N5O2 B2551389 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one CAS No. 1419953-82-4

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

Cat. No. B2551389
M. Wt: 207.193
InChI Key: QUVVEUNHYCNJLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one involves a sequence of reactions starting with the preparation of azidoaldehydes, followed by their transformation into N-[(3-azido-1-tosyl)alkyl]ureas. These ureas are then reacted with enolates of various diketones, and the resulting products are dehydrated under acidic conditions to yield the desired tetrahydropyrimidinones . The aza-Wittig reaction plays a crucial role in the formation of these compounds, as demonstrated by the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by base-catalyzed reactions of nucleophilic reagents with carbodiimides .

Molecular Structure Analysis

The molecular structure and conformation of these heterocyclic compounds are influenced by structural modifications. Crystal structure determination of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has revealed that 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . This detailed understanding of the molecular geometry is essential for the design of compounds with desired properties.

Chemical Reactions Analysis

2-Azidopyrido[1,2-a]pyrimidin-4-one, a related compound, exhibits ambifunctionality, undergoing cyclo-addition reactions with 1,3-dicarbonyl compounds to form 1,2,3-triazole derivatives. It can also undergo ring opening and immediate cyclization under the influence of bases or hydrochloric acid to yield tetrazolo derivatives. Similarly, triazole rings can be formed from hydrazino derivatives of pyrido[1,2-a]pyrimidin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various substituents and functional groups significantly influences their pharmacological profiles, such as diuretic, natriuretic, and kaliuretic activities. For instance, 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives exhibit varying degrees of diuretic activity depending on the nature of the substituents at specific positions on the ring system .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : A method involves the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, showcasing anti-inflammatory and antimicrobial activities. The compounds synthesized through this route exhibited promising results against carrageenan-induced rat paw edema and various microbial strains, highlighting the potential of derivatives for medicinal applications (Aggarwal et al., 2014).
  • Antimicrobial and Anti-inflammatory Agents : Novel synthesis pathways have led to the creation of pyrido[2,3-d]pyrimidin-4(1H)-ones that displayed significant analgesic and anti-inflammatory activities, suggesting their use as potential therapeutic agents. The compounds were characterized for their reactivity and efficacy, providing a foundation for future drug development (El-Gazzar & Hafez, 2009).

Chemical Synthesis Advancements

  • Novel Synthetic Routes : Research into the synthesis of pyrido[4,3-d]pyrimidin-2-ones and related compounds has expanded, offering new approaches to constructing these complex molecules. Techniques such as the Staudinger/aza-Wittig reactions provide efficient methods to access various pyrido[4,3-d]pyrimidin derivatives, which can serve as key intermediates for further pharmacological exploration (Fesenko & Shutalev, 2013).

Pharmacological Potential

  • Cyclooxygenase Inhibition and Anti-inflammatory Activity : Pyrimidine-pyridine hybrids have been synthesized and evaluated for their cyclooxygenase inhibition and anti-inflammatory activity. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also provide insights into their mechanisms of action and potential therapeutic value (Abdelgawad et al., 2018).

Future Directions

The development of new pyrimidines as anti-inflammatory agents is one of the priority directions in the field of medicinal chemistry . The broad spectrum of biological activity associated with these compounds makes them promising candidates for future research .

properties

IUPAC Name

2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVEUNHYCNJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

Synthesis routes and methods

Procedure details

To a solution of 2-chloromethyl-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (20.6 g, 103 mmol) in acetone (513 mL) was added an aqueous solution of sodium azide (7.01 g, 108 mmol in 32 mL water). Reaction was stirred at room temperature for 36 h. Mixture was split into three equal volumes and each was diluted with dichloromethane (500 mL) and brine was added (100 mL) and the layers were separated. The aqueous fractions were combined and extracted with dichloromethane (5×100 mL). The combined organic layers were concentrated in vacuo. The resulting residue was taken up in dichloromethane (200 mL) and evaporated to dryness three times to yield 19.25 g of a yellow-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.59 (t, J=5.56 Hz, 2H) 3.85 (t, J=5.56 Hz, 2H) 4.28 (s, 2H) 4.36 (s, 2H) 12.58 (br. s., 1H)
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
513 mL
Type
solvent
Reaction Step One

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